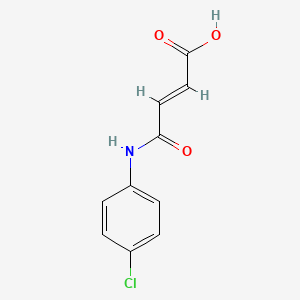
4-(4-Chloroanilino)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
“4-Chloroaniline” is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides . It’s also used as an intermediate for several urea herbicides and insecticides, azo dyes and pigments, and pharmaceutical and cosmetic products .
Synthesis Analysis
The synthesis of “4-Chloroaniline” derivatives involves various chemical reactions. For instance, “4-Chloroaniline” can undergo allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline, a precursor for bioactive compounds containing indole and dihydroindole nucleus .Molecular Structure Analysis
The molecular structure of “4-Chloroaniline” derivatives can be complex. For example, the compound “(2-(4-Chloroanilino)-2-Oxoethyl)Sulfinyl)Acetic Acid” has a linear formula of C10H10ClNO4S .Chemical Reactions Analysis
“4-Chloroaniline” can undergo various chemical reactions. For example, it can undergo a Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines .Physical And Chemical Properties Analysis
“4-Chloroaniline” is a yellowish-white solid with a mild, sweetish odor. It has a melting point of 67-70 °C, a boiling point of 232 °C, and a density of 1.43 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has explored the utility of structurally related compounds as key starting materials for the preparation of novel series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, through Aza–Michael addition reactions. These synthesized heterocyclic compounds have been studied for their antibacterial activities, indicating their potential application in developing new antibacterial agents (El-Hashash et al., 2015).
Microwave-Assisted Synthesis of Building Blocks
An efficient protocol involving microwave assistance and ytterbium triflate catalyst has been developed for the synthesis of (hetero)aryl-4-oxobut-2-enoic acid derivatives. These building blocks are valuable in creating biologically active compounds, showcasing the importance of this chemical structure in facilitating rapid and efficient synthesis processes (Tolstoluzhsky et al., 2008).
Antimicrobial and Antitumor Activities
The synthesis and antimicrobial activity of novel heterocyclic candidates involving Michael addition with related compounds have been investigated. This research underscores the potential of these compounds in creating new antimicrobial and antitumor agents, with some showing significant effectiveness in biological screenings (Sirajuddin et al., 2015).
Antioxidant Activities
Studies have also focused on the antioxidant activities of derivatives, providing insights into the structural basis of antioxidant activity and offering a comparative analysis with known antioxidants like ascorbic acid. This indicates the potential use of these compounds in developing antioxidant therapies or supplements (Ardjani & Mekelleche, 2016).
Hemostatic Activity
Research into the hemostatic activity of derivatives has revealed compounds with high activity and low toxicity, establishing a foundation for developing new treatments to manage bleeding (Pulina et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloroanilino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)
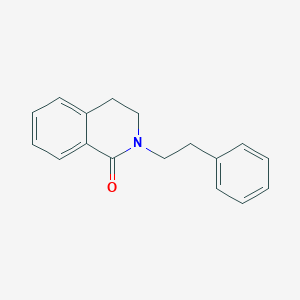

![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
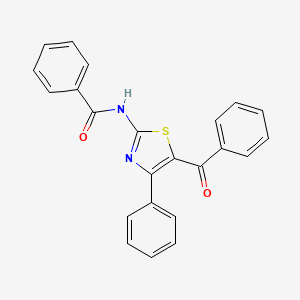

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)
![1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine](/img/structure/B3258558.png)
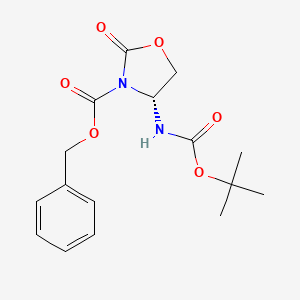
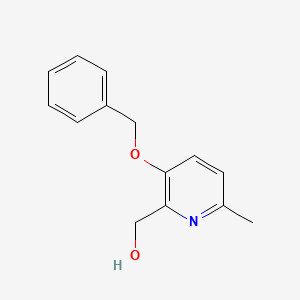
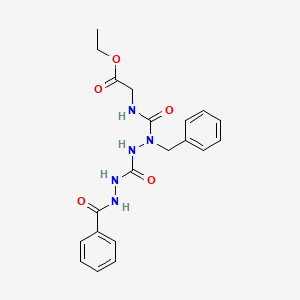
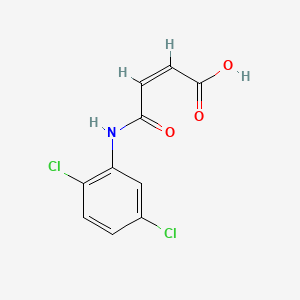
![[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate](/img/structure/B3258604.png)